N-methyl-1-(3-nitrophenyl)methanesulfonamide
Overview
Description
N-methyl-1-(3-nitrophenyl)methanesulfonamide is an organic compound with the molecular formula C8H10N2O4S. It is a derivative of methanesulfonamide, where the sulfonamide group is substituted with a nitrophenyl group at the 3-position and a methyl group at the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-1-(3-nitrophenyl)methanesulfonamide can be synthesized through the reaction of N-methylmethanesulfonamide with 3-nitrobenzene. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide or acetonitrile under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(3-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in dimethylformamide or acetonitrile under reflux conditions.
Major Products Formed
Reduction: N-methyl-1-(3-aminophenyl)methanesulfonamide.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-1-(3-nitrophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of N-methyl-1-(3-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(4-nitrophenyl)methanesulfonamide
- N-methyl-1-(2-nitrophenyl)methanesulfonamide
- N-methyl-1-(3-aminophenyl)methanesulfonamide
Uniqueness
N-methyl-1-(3-nitrophenyl)methanesulfonamide is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity. The 3-nitro position allows for specific interactions with biological targets, making it distinct from its 2-nitro and 4-nitro counterparts .
Properties
IUPAC Name |
N-methyl-1-(3-nitrophenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-9-15(13,14)6-7-3-2-4-8(5-7)10(11)12/h2-5,9H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUXHTZFBZPOEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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